N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound that features a tetrazole ring, which is known for its diverse applications in medicinal and pharmaceutical chemistry. The compound’s structure includes a cyclopentyl group, a cyclohexyl group, and an acetamide moiety, making it a complex molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. The cyclohexyl and cyclopentyl groups are introduced through subsequent reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly solvents and conditions, such as water or acetonitrile, is preferred to minimize environmental impact. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new tetrazole derivatives with modified functional groups .
Scientific Research Applications
N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- N-(2-Chlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Uniqueness
N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of cyclopentyl and cyclohexyl groups, which can influence its chemical reactivity and biological activity. The presence of the tetrazole ring also imparts distinct properties, such as enhanced stability and the ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C15H25N5O |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-cyclopentyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H25N5O/c21-14(17-13-6-2-3-7-13)10-15(8-4-1-5-9-15)11-20-12-16-18-19-20/h12-13H,1-11H2,(H,17,21) |
InChI Key |
UASBAEDPAYGDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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